3-[4-(Azetidin-3-yl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione
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Overview
Description
3-[4-(azetidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is a complex organic compound with a unique structure that includes azetidine, isoindoline, and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(azetidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the azetidine ring through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The isoindoline ring can be synthesized via a Pd-catalyzed cross-coupling reaction . The final step involves the formation of the piperidine-2,6-dione ring through cyclization reactions under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-(azetidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the rings, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
3-[4-(azetidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(azetidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets. It has been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) protein expression . These actions are mediated through specific signaling pathways that are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives
Uniqueness
What sets 3-[4-(azetidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione apart is its unique combination of azetidine, isoindoline, and piperidine rings, which confer distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H17N3O3 |
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Molecular Weight |
299.32 g/mol |
IUPAC Name |
3-[7-(azetidin-3-yl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C16H17N3O3/c20-14-5-4-13(15(21)18-14)19-8-12-10(9-6-17-7-9)2-1-3-11(12)16(19)22/h1-3,9,13,17H,4-8H2,(H,18,20,21) |
InChI Key |
NZCOJZREXMDJHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C4CNC4 |
Origin of Product |
United States |
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